(E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as A-196, and it belongs to the family of enamide compounds that have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. The compound has been shown to inhibit the activity of certain kinases and transcription factors that are essential for cancer cell survival. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The (E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and induce apoptosis in cancer cells. The compound has also been shown to have low toxicity and high selectivity towards cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The (E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has several advantages for lab experiments. The compound has high purity and high yields, making it suitable for large-scale experiments. The compound has also been extensively studied for its biological activities, making it a well-characterized compound for further research. However, the compound has certain limitations, such as its low solubility in water and certain organic solvents, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on (E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide. One potential direction is to study the compound's potential in combination with other chemotherapeutic agents for enhanced efficacy. Another direction is to study the compound's potential in other disease conditions, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research can be conducted to optimize the synthesis method of the compound to improve its bioavailability and efficacy.
Synthesemethoden
The synthesis of (E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide involves several steps, including the condensation of 2-iodoaniline and 2-ethoxybenzaldehyde to form an intermediate compound. The intermediate compound is then subjected to a reaction with cyanoacetic acid to produce the final product. The synthesis method has been optimized to yield high purity and high yields of the compound.
Wissenschaftliche Forschungsanwendungen
The (E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and prostate cancer. The compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various disease conditions.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c1-2-23-17-10-6-3-7-13(17)11-14(12-20)18(22)21-16-9-5-4-8-15(16)19/h3-11H,2H2,1H3,(H,21,22)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWYBTMIIZEXHI-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2-ethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.